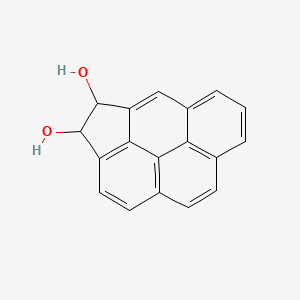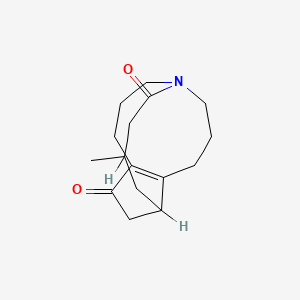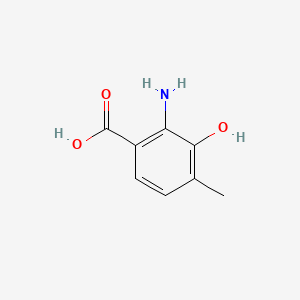
4-甲基-3-羟基蒽醌酸
描述
4-Methyl-3-hydroxyanthranilic acid is an aminobenzoic acid that is anthranilic acid substituted by a hydroxy group at position 3 and a methyl group at position 4 . It is a metabolite produced during a metabolic reaction in bacteria .
Synthesis Analysis
The synthesis of 4-Methyl-3-hydroxyanthranilic acid involves an enzyme called 4-Methyl-3-hydroxyanthranilic acid-activating enzyme. This enzyme catalyzes both 4-MHA-dependent ATP/PPi exchange and the formation of the corresponding adenylate . The enzyme also catalyzes the formation of adenylates from 3-hydroxyanthranilic acid (3HA), anthranilic acid (AA), benzoic acid (BA), 3-hydroxybenzoic acid (3-HB), 4-methyl-3-hydroxybenzoic acid (4MHB), 4-methyl-3-methoxybenzoic acid (4-MMB), and 4-aminobenzoic acid (4-AB) .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-hydroxyanthranilic acid is characterized by a benzene ring substituted by a hydroxy group at position 3 and a methyl group at position 4 . The molecular formula is C8H9NO3 .科学研究应用
在放线菌素合成中的酶促转化
4-甲基-3-羟基蒽醌酸(4-MHA)在抗菌和抗肿瘤药物类别放线菌素的生物合成中起着重要作用。研究已经确定了链霉菌中的一种甲基转移酶,它催化3-羟基蒽醌酸转化为4-MHA,这是放线菌素合成中的一个早期步骤。这个过程涉及甲基基团的转移,并且依赖于各种因素,如酶浓度、底物、时间和pH (Jones, 1987)。
由金黄色链霉菌激活
另一项研究突出了金黄色链霉菌中存在一种4-MHA激活酶。这种酶参与从4-MHA和其他类似酸中形成腺苷酸。其活性与放线菌素的产生相关,表明其在这种抗生素的生物合成途径中起着关键作用 (Keller, Kleinkauf, & Zocher, 1984)。
对代谢和降解过程的影响
在更广泛的代谢背景下,已经研究了4-MHA及其衍生物在各种生物过程中的作用。例如,已经记录了它在大鼠中对羧基标记的3-羟基蒽醌酸代谢中的作用,有助于烟酸的生物合成 (Hankes & Henderson, 1957)。此外,已经探讨了它在通过芬顿氧化过程增强染料降解中的应用,展示了它在环境应用中的潜力 (Santana et al., 2019)。
抗生素生产中的合成和应用
通过用4-MHA的结构类似物喂养放线菌素产生链霉菌中的酰基五肽内酯的合成,进一步凸显了它在抗生素生产中的重要性。这种合成是放线菌素形成的关键步骤,突出了4-MHA在制药制造中的作用 (Keller, 1984)。
抑制研究
对4-卤代-3-羟基蒽醌酸酶氧化酶的抑制研究,包括4-MHA衍生物,展示了该化合物在影响大脑中关键酶途径方面的潜力。这类研究可能对理解和潜在治疗神经退行性疾病产生影响 (Todd, Carpenter, & Schwarcz, 1989)。
安全和危害
属性
IUPAC Name |
2-amino-3-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZONAXDAWHDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203691 | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-hydroxyanthranilic acid | |
CAS RN |
552-14-7 | |
| Record name | 2-Amino-3-hydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-methylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-HYDROXYANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



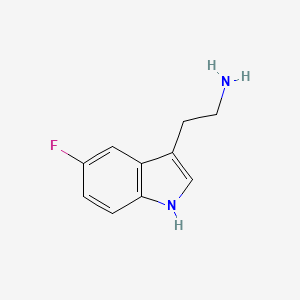
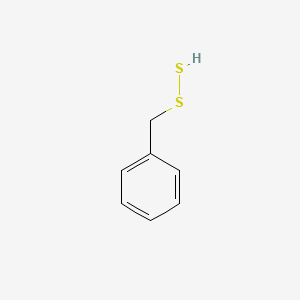
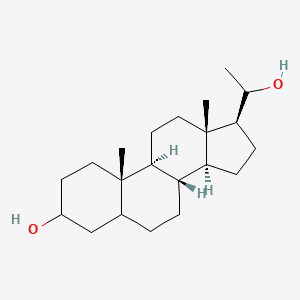
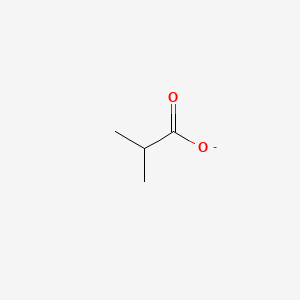
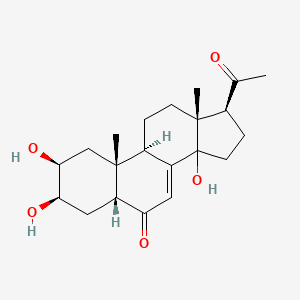
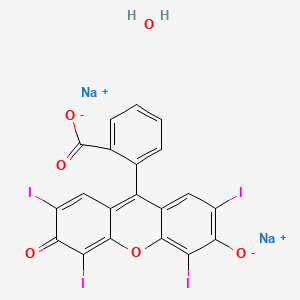
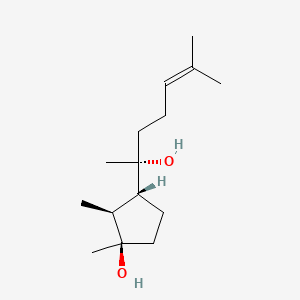
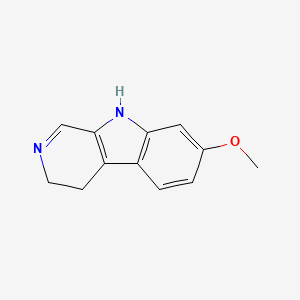
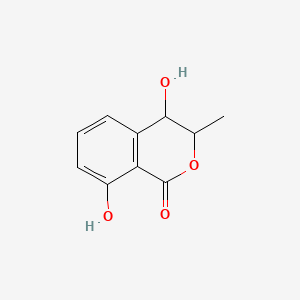
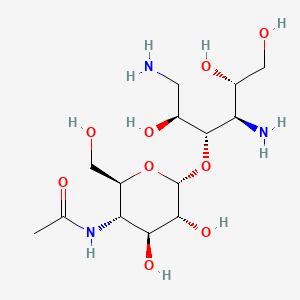
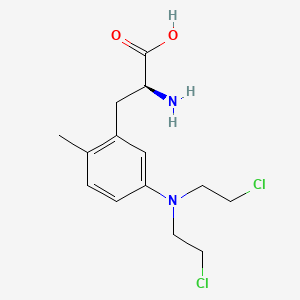
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
